![molecular formula C10H7ClO B3024783 2-Chloronaphthalen-1-ol CAS No. 606-40-6](/img/structure/B3024783.png)
2-Chloronaphthalen-1-ol
Overview
Description
2-Chloronaphthalen-1-ol is a chemical compound with the molecular formula C10H7ClO . It has a molecular weight of 178.61 g/mol . The compound is also known by other names such as 2-chloro-1-naphthol and chloronaphthol .
Molecular Structure Analysis
The IUPAC name for 2-Chloronaphthalen-1-ol is 2-chloronaphthalen-1-ol . The InChI code is InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H and the InChIKey is WONRDHPFOHAWOG-UHFFFAOYSA-N . The Canonical SMILES structure is C1=CC=C2C(=C1)C=CC(=C2O)Cl .Physical And Chemical Properties Analysis
2-Chloronaphthalen-1-ol has a molecular weight of 178.61 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 178.0185425 g/mol and the Monoisotopic Mass is also 178.0185425 g/mol . The Topological Polar Surface Area is 20.2 Ų and it has a Heavy Atom Count of 12 .Scientific Research Applications
Antibacterial Activity
Schiff bases derived from 2-Chloronaphthalen-1-ol have been synthesized and evaluated for antibacterial effects. Notably, Schiff base 2,2’-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-yli-dene))bis(4-chloronaphthalen-1-ol) (II) exhibited excellent antibacterial activity against Escherichia coli and Salmonella Typhi with minimal inhibitory concentrations (MICs) ranging from 0.12 to 1 mg/ml .
Antioxidant Properties
Two other Schiff bases—2,2’-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol) (I) and 2,2’-((pentane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-bromonaphthalen-1-ol) (IV)—demonstrated promising antioxidant activity. These compounds could potentially serve as antioxidants in various applications .
Therapeutic Agent for Autoimmune Diseases
2-Chloronaphthalen-1-ol has been studied as a possible therapeutic agent for autoimmune diseases. It binds to the PD-L1 receptor associated with autoimmune conditions .
Diagnostic Procedures
The compound also interacts with monoclonal antibodies used in diagnostic procedures and histochemical staining .
Catalyst Applications
Schiff bases, including those derived from 2-Chloronaphthalen-1-ol, find applications as acid catalysts, reduction catalysts, and oxidation catalysts .
Metal Complexes and Bioactivity
Metal complexes of Schiff bases, especially those containing hetero atoms (such as N, S, O), exhibit various bioactivities. These include antitumor, antibacterial, antifungal, and antiviral properties .
properties
IUPAC Name |
2-chloronaphthalen-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRDHPFOHAWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955945 | |
Record name | 2-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronaphthalen-1-ol | |
CAS RN |
606-40-6, 34390-12-0 | |
Record name | 1-Naphthalenol, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalen-1-ol, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.